molecular formula C10H14F2N5O4P B1384211 9-(5,5-Difluoro-5-phosphonopentyl)guanine CAS No. 130434-88-7

9-(5,5-Difluoro-5-phosphonopentyl)guanine

Cat. No. B1384211
M. Wt: 337.22 g/mol
InChI Key: JANQQPWTLXUSCD-UHFFFAOYSA-N
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Description

9-(5,5-Difluoro-5-phosphonopentyl)guanine is a small molecule that belongs to the class of organic compounds known as hypoxanthines . These are compounds containing the purine derivative 1H-purin-6 (9H)-one. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of 9-(5,5-Difluoro-5-phosphonopentyl)guanine and its related analogues were designed as multi-substrate analogue inhibitors against purine nucleoside phosphorylase (PNP) based on the X-ray crystallographic data obtained for the binary complex of 9-(5′,5′-difluoro-5′-phosphonopentyl)guanine (DFPP-G) with calf-spleen PNP .


Molecular Structure Analysis

The molecular formula of 9-(5,5-Difluoro-5-phosphonopentyl)guanine is C10H14F2N5O4P . It has an average mass of 337.2198 Da and a monoisotopic mass of 337.075146883 Da .

Scientific Research Applications

Inhibitor of Purine Nucleoside Phosphorylase

9-(5,5-Difluoro-5-phosphonopentyl)guanine has been identified as a potential multisubstrate analogue inhibitor of purine nucleoside phosphorylase (PNP). This compound exhibits significant inhibitory activity against PNP from various sources, including human and rat erythrocytes, calf spleen, and Escherichia coli. The difluorophosphonate structure of this compound contributes to its higher inhibitory efficacy compared to nonfluorinated analogues, possibly due to electronic and steric effects (Halazy, Ehrhard, & Danzin, 1991).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 9-(5,5-Difluoro-5-phosphonopentyl)guanine derivatives have been conducted to assess their inhibitory properties against PNP. Modification of these compounds by introducing a methyl group to the linker connecting the purine and difluoromethylenephosphonic acid moiety showed positional-dependent effects on inhibition. The methyl group on the linker enhanced the inhibitory potency of certain analogues (Hikishima et al., 2006).

Inhibition Studies on Guanylate Kinase

Studies involving 9-(5,5-Difluoro-5-phosphonopentyl)guanine and other phosphonoalkyl guanines have been conducted to determine their efficacy as substrates or inhibitors of guanylate kinase. This research found that these compounds generally act as inhibitors of the enzyme, with certain derivatives producing optimal inhibition. These findings are significant in understanding the enzyme's substrate specificity and potential therapeutic applications (Navé, Eschbach, & Halazy, 1992).

Structural-Based Design and Synthesis

The structural-based design and synthesis of 9-(5,5-Difluoro-5-phosphonopentyl)guanine derivatives have been explored, particularly in the context of creating multi-substrate analogue inhibitors for mammalian PNPs. These studies focus on the synthetic chemistry and the physical and biological properties of the newly synthesized derivatives, providing valuable insights into their potential as PNP inhibitors (Hikishima et al., 2010).

properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-1,1-difluoropentyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N5O4P/c11-10(12,22(19,20)21)3-1-2-4-17-5-14-6-7(17)15-9(13)16-8(6)18/h5H,1-4H2,(H2,19,20,21)(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQQPWTLXUSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCCCC(F)(F)P(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(5,5-Difluoro-5-phosphonopentyl)guanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 2
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 3
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 4
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 5
9-(5,5-Difluoro-5-phosphonopentyl)guanine
Reactant of Route 6
9-(5,5-Difluoro-5-phosphonopentyl)guanine

Citations

For This Compound
59
Citations
S Hikishima, M Isobe, S Koyanagi, S Soeda… - Bioorganic & medicinal …, 2006 - Elsevier
9-(5′,5′-Difluoro-5′-phosphonopentyl)guanine (DFPP-G) and its hypoxanthine analogue (DFPP-H) were modified by introducing a methyl group to all possible positions of the linker …
Number of citations: 31 www.sciencedirect.com
K Breer, L Glavaš‐Obrovac, M Suver… - The FEBS …, 2010 - Wiley Online Library
Genetic deficiency of purine nucleoside phosphorylase (PNP; EC 2.4.2.1) activity leads to a severe selective disorder of T‐cell function. Therefore, potent inhibitors of mammalian PNP …
Number of citations: 13 febs.onlinelibrary.wiley.com
S Hikishima, M Hashimoto, L Magnowska… - Bioorganic & medicinal …, 2007 - Elsevier
9-(5′,5′-Difluoro-5′-phosphonopentyl)-9-deazaguanine (DFPP-DG) was designed as a multi-substrate analogue inhibitor against purine nucleoside phosphorylase (PNP) on the …
Number of citations: 33 www.sciencedirect.com
JF Nave, D Taylor, S Tyms, M Kenny, A Eggenspiller… - Antiviral research, 1995 - Elsevier
(E)-9-(5-Phosphonopent-4-enyl)guanine and (E)-9-[3-(hydroxymethyl)-5-phosphonopent-4-enyl]guanine which bear a vinyl phosphonate moiety as a mimic of the phosphate group …
Number of citations: 19 www.sciencedirect.com
L Glavaš‐Obrovac, M Suver… - Chemical biology & …, 2010 - Wiley Online Library
Potent inhibitors of purine nucleoside phosphorylase (PNP) are expected to act as selective agents against T‐cell tumours. Five compounds with guanine, three with hypoxanthine, and …
Number of citations: 9 onlinelibrary.wiley.com
JF Navé, A Eschbach, S Halazy - Archives of biochemistry and biophysics, 1992 - Elsevier
Several 9-(phosphonoalkyl)guanines (Gua(CH 2 ) n CH 2 -PO 3 H 2 ; n = 4–6) and 9-(difluorophosphonoalkyl)guanines (Gua(CH 2 ) n CF 2 PO 3 H 2 ; n = 3–7) were studied as …
Number of citations: 13 www.sciencedirect.com
GH Shen, JH Hong - Journal of Fluorine Chemistry, 2019 - Elsevier
The present review mainly focuses on the synthesis methodology of acyclic or cyclic phosphonodifluoromethylene nucleoside phosphonate analogs. Biological activity results of the …
Number of citations: 5 www.sciencedirect.com
O Baszczyňski, Z Janeba - Medicinal Research Reviews, 2013 - Wiley Online Library
The fluorine atom plays an important role in medicinal chemistry because fluorine substitution has a strong impact on the physical, chemical, and biological properties of bioactive …
Number of citations: 71 onlinelibrary.wiley.com
S Halazy, A Ehrhard, C Danzin - Journal of the American …, 1991 - ACS Publications
9-(5, 5-Difluoro-5-phosphonopentyl) guanine (3) was synthesized as a potential multisubstrate analogue inhibitor of purine nucleoside phosphorylase (EC 2.4. 2.1, PNP). At pH 7.4, 3 …
Number of citations: 175 pubs.acs.org
S Hikishima, M Hashimoto, L Magnowska… - Bioorganic & Medicinal …, 2010 - Elsevier
9-(5′,5′-Difluoro-5′-phosphonopentyl)-9-deazaguanine (DFPP-DG) was designed as a multi-substrate analogue inhibitor against purine nucleoside phosphorylase (PNP) on the …
Number of citations: 28 www.sciencedirect.com

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